molecular formula C9H8O B014261 7-Hydroxyindene CAS No. 2059-92-9

7-Hydroxyindene

Cat. No. B014261
CAS RN: 2059-92-9
M. Wt: 132.16 g/mol
InChI Key: FUQUKRRRVQQRRX-UHFFFAOYSA-N
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Description

7-Hydroxyindene is a chemical compound with the molecular formula C9H8O . It is a useful synthetic intermediate in biomolecule production and is also a component of coal tar .


Synthesis Analysis

The synthesis of 7-Hydroxyindene involves various chemical reactions. For instance, one study describes the solution structure determination of a series of methyl-substituted 7-hydroxyindene dimers . Another study discusses the treatment of a 7-hydroxyindan-1-one with methyl magnesium iodide, which results in the corresponding tertiary alcohol and two pentacyclic dimers .


Molecular Structure Analysis

The molecular structure of 7-Hydroxyindene can be analyzed using techniques such as nuclear magnetic resonance (NMR). One study used 'H NMR to identify the relaxation pathways available to all of the protons in the molecules . This analysis allowed for the assignment of all chemical shifts and the identification of the relative stereochemistry at all chiral centres .


Chemical Reactions Analysis

7-Hydroxyindene undergoes various chemical reactions. For example, one study discusses the acid-catalysed dimerisation of a 7-hydroxyindene . Another study used 'H NMR to analyze the relaxation pathways of six dimers derived from methyl-substituted 7-hydroxyindenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxyindene can be influenced by various factors. For instance, hydroxylation can cause a blue hue and reduce stability, while methylation can induce a red hue and improve stability .

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Analysis : 7-hydroxyindene dimers are utilized in NMR relaxation pathway analysis. This application allows for the identification of relaxation pathways available to protons, aiding in the assignment of chemical shifts and determining relative stereochemistry at chiral centers (Chazin et al., 1985).

  • Building Block for Oligonucleotides : It serves as a building block for preparing lipophilic oligonucleotides, which are essential in the field of molecular biology and genetic engineering (Köstler & Rosemeyer, 2009).

  • Molecular Dosimetry of Ethylene Oxide : 7-Hydroxyethylguanine (7-HEG), a derivative of 7-Hydroxyindene, is instrumental in determining the concentrations of ethylene oxide in various tissues, such as the kidney, brain, and lung. This is crucial in toxicological studies and cancer research (Walker et al., 1992).

  • Opioid Analgesic Research : 7-Hydroxymitragynine, another derivative, is a potent opioid analgesic alkaloid isolated from the Thai medicinal herb Mitragyna speciosa. It shows potential as a novel lead compound for opioid studies, contributing to the development of new pain medications (Matsumoto et al., 2005).

  • Cancer Research : 7-Hydroxycoumarin exhibits inhibitory effects on oncogene-induced transformation of murine fibroblasts by selectively down-regulating retroviral RNA levels. This is significant in the study of viral oncogenesis and cancer therapy (Seliger & Pettersson, 2005).

  • Antiproliferative and Cytotoxic Effects : Studies show that 7-Hydroxyindene has antiproliferative and cytotoxic effects on estrogen receptor-positive cells. Its genotoxicity has been confirmed, indicating its potential in cancer research (Top et al., 2001).

  • Drug Delivery and Tissue Engineering : The self-gelling hydrogel with oppositely charged dextran microspheres, which may incorporate 7-Hydroxyindene derivatives, is suitable for controlled drug delivery and tissue engineering (Van Tomme et al., 2005).

  • Biomarker for Fragrance Exposure : 7-HCA in urine is considered a suitable biomarker for exposure to certain fragrances, applicable in biomonitoring of the general population (Stoeckelhuber et al., 2017).

  • Synthesis and Characterization in Chemistry : There is significant research into the synthesis and characterization of 7-Hydroxyindene and its derivatives for various applications, including in dye-sensitised photoelectrochemical solar cells and as a potential clinical candidate for treating obesity in those with diabetes (Li et al., 2002; Ishiyama & Yamada, 2005).

Safety And Hazards

The safety data sheet for 7-Hydroxyindene indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation and is toxic to aquatic life .

properties

IUPAC Name

3H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQUKRRRVQQRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400051
Record name 7-HYDROXYINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyindene

CAS RN

2059-92-9
Record name 7-HYDROXYINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BR Davis, IRN McCormick - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
Treatment of a 7-hydroxyindan-1-one (2) with methyl magnesium iodide gives the corresponding tertiary alcohol and two pentacyclic dimers,(9a) and (9b).
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
Z Ding, Y Yi, W Wang, Q Zhang - Chemosphere, 2020 - Elsevier
… For IM24a/s, the H transfer from –CH 2 – group to the terminal O atom of OO group results in the formation of 7-hydroxyindene, P11. The reactions through four-membered-ring transition …
JC Evans - 1987 - search.proquest.com
… Under Lewis acid o-thioalkylation conditions, there exists the possibility that formation of intermediate 109 might lead to 1-ethylthio-7-hydroxyindene (1 1 0) rather than couple with the …
WJ Chazin, LD Colebrook - Magnetic resonance in chemistry, 1985 - Wiley Online Library
Proton spin‐lattice relaxation rates (R 1 values) have been measured at 400 MHz for a series of substituted aromatic compounds to determine the steric effects of ortho substituents on …
AR MATLIN - 1982 - search.proquest.com
An improved synthesis of 6-methylenebicyclo {3.1. 0} hex-2-ene-2-one 2a (the covalent valence tautomer of m-quinomethane) is described. The four step synthesis starting from …
WJ Chazin, LD Colebrook, BR Davis… - Canadian journal of …, 1985 - cdnsciencepub.com
… In this report, we describe the solution structure determination of a series of methyl-substituted 7-hydroxyindene dimers, 1-6, by nmr analysis of their 'H relaxation pathways. …
Number of citations: 4 cdnsciencepub.com

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